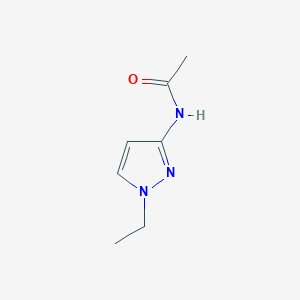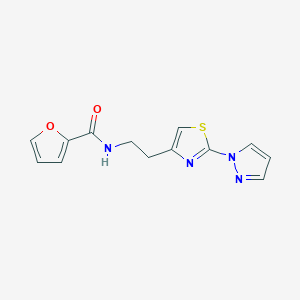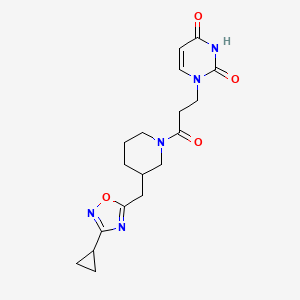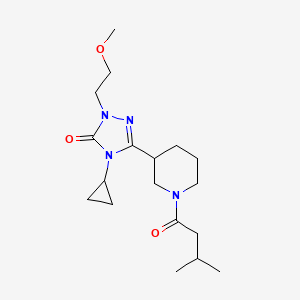
3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. Studies on the synthesis of these compounds are widely conducted. A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones is proposed. This synthetic route can be useful for the construction of quinazolin-4 (1H)-one frameworks .Mechanism of Action
The exact mechanism of action of 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes and proteins. In addition, the compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one. One of the major areas of interest is the development of new derivatives with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the compound's potential in combination therapy with other anticancer drugs. Furthermore, the compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative disorders, and further research in this area is warranted.
Synthesis Methods
The synthesis of 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-amino-3-cyclopropyl-6,7-difluoroquinazoline with carbon disulfide and potassium hydroxide in the presence of dimethylformamide. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-7-3-6-9(4-8(7)13)14-11(17)15(10(6)16)5-1-2-5/h3-5H,1-2H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBIUBWKXRRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC(=C(C=C3NC2=S)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl-(5-bromopyridin-3-yl)methanone](/img/structure/B2879351.png)
![2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2879355.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2879356.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2879357.png)

![5-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2879361.png)



![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
